molecular formula C17H23NO B3900876 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile CAS No. 5936-38-9

3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile

Cat. No.: B3900876
CAS No.: 5936-38-9
M. Wt: 257.37 g/mol
InChI Key: XIDXZWBPVXHTDH-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile is an organic compound that features a unique structure combining an oxane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile typically involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate. This reaction produces ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate, which is then reacted with isopropylmagnesium bromide to afford ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The final step involves the elimination of the ester group to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrile group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the nitrile group.

Scientific Research Applications

3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and altering their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile is unique due to its specific combination of an oxane ring and a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-4-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-17(2)13-16(9-11-19-17)15(8-10-18)12-14-6-4-3-5-7-14/h3-7,15-16H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDXZWBPVXHTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CC#N)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389612
Record name 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-38-9
Record name 3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dimethyloxan-4-yl)-4-phenylbutanenitrile
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